
Azanium;cerium(4+);tetrasulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanium;cerium(4+);tetrasulfate, also known as cerium(IV) ammonium sulfate, is an inorganic compound with the formula (NH₄)₄Ce(SO₄)₄·2H₂O. It is an orange-colored solid that is highly soluble in water. This compound is a strong oxidizing agent and is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azanium;cerium(4+);tetrasulfate can be synthesized by reacting cerium(IV) oxide with sulfuric acid and ammonium sulfate. The reaction typically involves dissolving cerium(IV) oxide in concentrated sulfuric acid, followed by the addition of ammonium sulfate. The mixture is then heated to facilitate the reaction and the formation of the desired compound. The reaction can be represented as follows:
CeO2+2H2SO4+(NH4)2SO4→(NH4)4Ce(SO4)4+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product. The compound is then crystallized and purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Azanium;cerium(4+);tetrasulfate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to cerium(III) sulfate in the presence of reducing agents.
Substitution: It can participate in substitution reactions where sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in acidic conditions.
Reduction: Reducing agents such as sodium sulfite and ascorbic acid are used under controlled conditions to reduce cerium(IV) to cerium(III).
Substitution: Various anions such as chloride, nitrate, and phosphate can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and cerium(III) sulfate.
Reduction: The primary product is cerium(III) sulfate.
Substitution: The products depend on the anions used in the reaction, resulting in compounds like cerium(IV) chloride or cerium(IV) nitrate.
Aplicaciones Científicas De Investigación
Azanium;cerium(4+);tetrasulfate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic and inorganic synthesis reactions.
Biology: It is employed in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of catalysts, glass polishing agents, and as a component in fuel cells.
Mecanismo De Acción
The mechanism by which azanium;cerium(4+);tetrasulfate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets include various organic and inorganic molecules that undergo oxidation. The pathways involved include electron transfer processes where cerium(IV) is reduced to cerium(III) while oxidizing the target molecules.
Comparación Con Compuestos Similares
Azanium;cerium(4+);tetrasulfate is unique due to its strong oxidizing ability and solubility in water. Similar compounds include:
Cerium(IV) sulfate: Similar oxidizing properties but different solubility and stability.
Cerium(IV) nitrate: Used in similar applications but has different reactivity and handling requirements.
Cerium(IV) chloride: Another strong oxidizing agent with distinct chemical properties.
These compounds share some common applications but differ in their chemical behavior, solubility, and stability, making this compound a unique and valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
CeH4NO16S4-3 |
|---|---|
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
azanium;cerium(4+);tetrasulfate |
InChI |
InChI=1S/Ce.H3N.4H2O4S/c;;4*1-5(2,3)4/h;1H3;4*(H2,1,2,3,4)/q+4;;;;;/p-7 |
Clave InChI |
NGJSQDJYFBNPMS-UHFFFAOYSA-G |
SMILES canónico |
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



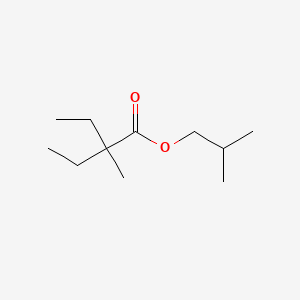
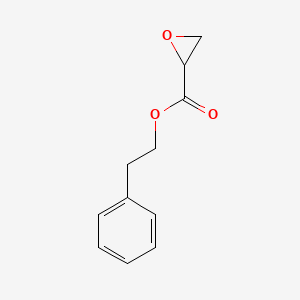


![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)

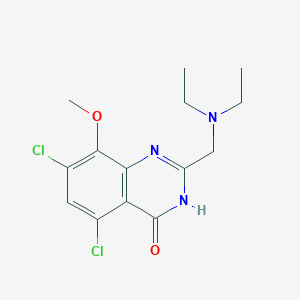
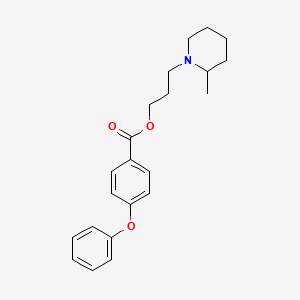
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
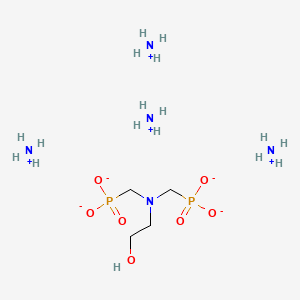
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)


